molecular formula C11H16ClN5O4 B12072204 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12072204
M. Wt: 317.73 g/mol
InChI Key: JJFWEIHYLQHANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a synthetic compound belonging to the purine nucleoside analogs This compound is structurally related to nucleosides, which are the building blocks of nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base, which is 2-amino-6-chloro-7-methylpurine.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative, such as a tetraacetylated ribose or deoxyribose, under acidic conditions to form the nucleoside.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Glycosylation: Utilizing automated reactors to perform the glycosylation step efficiently.

    Purification: Employing chromatographic techniques to purify the intermediate and final products.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.

    Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.

    Substitution: The chlorine atom in the purine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced purine analogs.

    Substitution: Formation of amino or thiol-substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its interactions with nucleic acids and enzymes. It serves as a model compound to understand the mechanisms of nucleoside analogs in biological systems.

Medicine

In medicine, 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with DNA and RNA synthesis makes it a promising candidate for drug development.

Industry

In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its synthesis and modification are crucial steps in the production of nucleoside analog drugs.

Mechanism of Action

The mechanism of action of 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, such as DNA polymerase and reverse transcriptase. This inhibition leads to the termination of nucleic acid chain elongation, thereby preventing viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-chloropurine
  • 7-methylguanine
  • 2-amino-9-(β-D-ribofuranosyl)purine

Uniqueness

Compared to similar compounds, 2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol possesses a unique combination of functional groups that enhance its biological activity. The presence of the hydroxymethyl group and the specific substitution pattern on the purine ring contribute to its distinct pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-amino-6-chloro-7-methyl-8H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5O4/c1-16-3-17(9-5(16)8(12)14-11(13)15-9)10-7(20)6(19)4(2-18)21-10/h4,6-7,10,18-20H,2-3H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWEIHYLQHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CN(C2=C1C(=NC(=N2)N)Cl)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.